molecular formula C15H17NO3 B250362 N-(2-furylmethyl)-2-(3-methylphenoxy)propanamide

N-(2-furylmethyl)-2-(3-methylphenoxy)propanamide

Cat. No. B250362
M. Wt: 259.3 g/mol
InChI Key: FAVQRNNWCITGFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-2-(3-methylphenoxy)propanamide, also known as FMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMP is a synthetic compound that was first synthesized in 1981 by researchers at the University of California, San Francisco.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-(3-methylphenoxy)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, differentiation, and survival. N-(2-furylmethyl)-2-(3-methylphenoxy)propanamide has been shown to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(3-methylphenoxy)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of the immune system, and anti-inflammatory effects. N-(2-furylmethyl)-2-(3-methylphenoxy)propanamide has also been shown to have neuroprotective effects by preventing oxidative stress and reducing inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-furylmethyl)-2-(3-methylphenoxy)propanamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on N-(2-furylmethyl)-2-(3-methylphenoxy)propanamide, including the development of more efficient synthesis methods, the identification of its specific targets and mechanisms of action, and the evaluation of its potential therapeutic applications in various diseases. Additionally, further studies are needed to evaluate the safety and toxicity of N-(2-furylmethyl)-2-(3-methylphenoxy)propanamide in humans before it can be considered for clinical use.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-2-(3-methylphenoxy)propanamide involves the reaction of 3-methylphenol with 2-chloromethylfuran in the presence of a base, followed by the addition of a propanoic acid derivative. The resulting compound is then purified through column chromatography to obtain pure N-(2-furylmethyl)-2-(3-methylphenoxy)propanamide.

Scientific Research Applications

N-(2-furylmethyl)-2-(3-methylphenoxy)propanamide has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. In cancer research, N-(2-furylmethyl)-2-(3-methylphenoxy)propanamide has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In neurology, N-(2-furylmethyl)-2-(3-methylphenoxy)propanamide has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, N-(2-furylmethyl)-2-(3-methylphenoxy)propanamide has been studied for its potential to modulate the immune system and treat autoimmune diseases.

properties

Molecular Formula

C15H17NO3

Molecular Weight

259.3 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(3-methylphenoxy)propanamide

InChI

InChI=1S/C15H17NO3/c1-11-5-3-6-13(9-11)19-12(2)15(17)16-10-14-7-4-8-18-14/h3-9,12H,10H2,1-2H3,(H,16,17)

InChI Key

FAVQRNNWCITGFA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NCC2=CC=CO2

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NCC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.